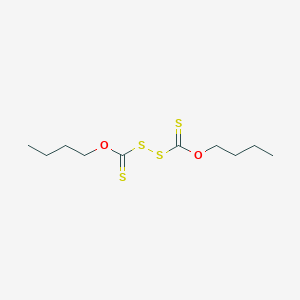

Dibutyl xanthogen disulfide

Description

Properties

IUPAC Name |

O-butyl (butoxycarbothioyldisulfanyl)methanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2S4/c1-3-5-7-11-9(13)15-16-10(14)12-8-6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAZHHXMIVSLMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=S)SSC(=S)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059320 | |

| Record name | Dibutyl thioperoxydicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-77-1 | |

| Record name | Thioperoxydicarbonic acid ([(HO)C(S)]2S2) C,C′-dibutyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylxanthic disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibutylxanthogen | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5239 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thioperoxydicarbonic acid ([(HO)C(S)]2S2), C,C'-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibutyl thioperoxydicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl thioperoxydicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.028 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTYL XANTHOGEN DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1ZZ3T6L59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dibutyl xanthogen disulfide synthesis and purification methods

An In-Depth Technical Guide to the Synthesis and Purification of Dibutyl Xanthogen Disulfide

Introduction

This compound, with the chemical formula C₁₀H₁₈O₂S₄ and CAS number 105-77-1, is an important organosulfur compound.[1][2][3] Structurally, it is a disulfide derived from O-butyl xanthic acid. This compound and its analogs are pivotal in various industrial and research applications. They are widely used as vulcanization accelerators in the rubber industry, as flotation collectors in the mining sector for the separation of sulfide minerals, and as versatile synthetic intermediates for creating more complex organosulfur molecules.[4][5][6] The synthesis of high-purity this compound is critical for these applications and relies on the controlled oxidation of a corresponding butyl xanthate salt, a process that requires careful execution and rigorous purification.[4][6]

This guide provides a comprehensive overview of the synthesis and purification of this compound, designed for researchers and scientists. It details the underlying chemical principles, provides step-by-step experimental protocols, and outlines methods for characterization and quality control.

Core Synthesis Pathway: From Alcohol to Disulfide

The synthesis of this compound is fundamentally a two-stage process: the formation of a xanthate salt followed by its oxidative coupling.[7][8] While these steps can be performed sequentially, efficient one-pot methodologies have been developed to streamline the process.[4]

Step 1: Formation of Potassium Butyl Xanthate

The initial step involves the reaction of an alcohol (n-butanol) with carbon disulfide in the presence of a strong alkali, such as potassium hydroxide (KOH).[4][9] The hydroxide deprotonates the alcohol to form a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of carbon disulfide, forming the potassium butyl xanthate salt.

Reaction: CH₃(CH₂)₃OH + KOH + CS₂ → CH₃(CH₂)₃OC(=S)SK + H₂O

This xanthate salt is the key intermediate that will be oxidized in the subsequent step.

Step 2: Oxidative Coupling of the Xanthate Salt

The butyl xanthate anion is then oxidized to form the disulfide bond. This reaction involves the coupling of two xanthate molecules with the loss of two electrons.

Reaction: 2 CH₃(CH₂)₃OC(=S)SK + [Oxidizing Agent] → [CH₃(CH₂)₃OC(=S)S]₂ + 2 K⁺ + [Reduced Oxidizing Agent]

A variety of oxidizing agents can be employed for this transformation, including iodine (I₂), hydrogen peroxide (H₂O₂), potassium persulfate (K₂S₂O₈), and sodium tetrathionate.[4][7][10] The choice of oxidant can influence reaction efficiency, yield, and the impurity profile of the crude product. Iodine is particularly effective for a clean and high-yielding one-pot synthesis.[4]

Caption: High-level overview of the two-step synthesis pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and purification of this compound.

Protocol 1: Efficient One-Pot Synthesis of this compound

This protocol is adapted from an efficient method utilizing iodine as the oxidant.[4] The causality for this one-pot approach lies in its operational simplicity and reduced handling of intermediates, which often leads to higher overall yields.

Materials:

-

n-Butanol (C₄H₁₀O)

-

Potassium hydroxide (KOH) pellets

-

Acetonitrile (CH₃CN), reaction grade

-

Carbon disulfide (CS₂)

-

Iodine (I₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane, technical grade

-

Ethyl acetate, technical grade

Procedure:

-

Xanthate Formation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add n-butanol (1 equivalent) and KOH pellets (1 equivalent) to acetonitrile.

-

Heat the mixture to reflux for 20-30 minutes to ensure the formation of potassium butoxide.

-

Cool the mixture to room temperature.

-

Slowly add carbon disulfide (1.2 equivalents) to the cooled mixture with continuous stirring. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary. Stir for an additional 1-2 hours at room temperature. The formation of the potassium butyl xanthate intermediate will result in a yellowish slurry.

-

Oxidation: Prepare a solution of iodine (0.5 equivalents) in acetonitrile. Add this iodine solution dropwise to the xanthate slurry. The deep brown color of the iodine will disappear as it is consumed. The reaction is complete when a faint, persistent iodine color remains.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or a similar organic solvent.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound, typically as a yellow oil or solid.

Purification of this compound

Purification is paramount to remove unreacted starting materials, the inorganic salts formed during the reaction, and any potential side products. The choice of method depends on the scale of the synthesis and the required final purity.

Caption: Decision workflow for the purification of crude product.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective technique if the crude product is a solid and contains impurities with different solubility profiles. It is often faster and more scalable than chromatography.

Materials:

-

Crude this compound

-

Isopropanol or ethanol

-

Deionized water

Procedure:

-

Transfer the crude solid product to an Erlenmeyer flask.

-

Add a minimal amount of a suitable solvent, such as hot isopropanol or an ethanol/water mixture. Heat the mixture gently while stirring until the solid is completely dissolved.

-

If there are insoluble impurities, perform a hot filtration to remove them.

-

Allow the clear solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities.

-

Dry the crystals under vacuum to obtain the purified this compound.

Protocol 3: Purification by Flash Column Chromatography

For oily crude products or when the highest possible purity is required, flash column chromatography is the method of choice.[11] It separates compounds based on their differential adsorption to a stationary phase.[4]

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Hexane (or other non-polar solvent)

-

Ethyl acetate (or other more polar solvent)

-

TLC plates (silica gel 60 F254)

Procedure:

-

Prepare the Column: Pack a glass chromatography column with silica gel using a slurry method with hexane.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent (e.g., hexane) or a slightly more polar solvent like dichloromethane. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

Elution: Begin eluting the column with a non-polar mobile phase, such as 100% hexane.[4] The progress of the separation can be monitored by collecting fractions and analyzing them by Thin-Layer Chromatography (TLC).

-

If necessary, gradually increase the polarity of the eluent (e.g., by adding 1-5% ethyl acetate to the hexane) to elute the desired product.

-

Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization and Quality Control

Confirming the identity and purity of the final product is a critical step. A combination of spectroscopic and physical methods provides a comprehensive assessment.

| Technique | Purpose | Expected Results for this compound |

| ¹H NMR | Structural confirmation and identification of proton environments. | Characteristic signals for the butyl group protons (triplet for CH₃, multiplets for the three CH₂ groups). The CH₂ group adjacent to the oxygen will be the most downfield shifted.[4][12] |

| ¹³C NMR | Structural confirmation and carbon backbone analysis. | Signals corresponding to the four unique carbons of the butyl group and a significantly downfield signal for the C=S carbon (typically >200 ppm).[4][12] |

| IR Spectroscopy | Identification of key functional groups. | Strong absorption bands corresponding to C-O stretching (around 1240-1020 cm⁻¹) and C=S stretching (around 1050 cm⁻¹).[4][12] |

| HPLC | Quantitative purity assessment. | A single major peak in the chromatogram, with the purity calculated as the area percentage of this peak relative to the total peak area.[12][13] |

| Melting Point | Purity assessment. | A sharp and well-defined melting point range indicates high purity. Literature values can be used for comparison.[4] |

Conclusion

The synthesis of this compound via the oxidation of its corresponding potassium xanthate salt is a robust and well-established process. The one-pot method using iodine as an oxidant offers an efficient route to the crude material. Subsequent purification by either recrystallization for solid products or column chromatography for oils is essential to achieve the high purity required for research and industrial applications. Rigorous analytical characterization is the final, indispensable step to validate the structure and purity of the synthesized compound, ensuring its suitability for its intended purpose.

References

-

Jamir, L., Patel, B. K. (2009). Efficient one-pot preparation of bisalkyl xanthogen disulfides from alcohols. Journal of Sulfur Chemistry, 30(2), 128-133. [Link]

-

ChemicalCAS. (n.d.). CAS 105-77-1 this compound. Retrieved from [Link]

-

Tipman, N. R. (1970). The reactions of potassium ethyl xanthate in aqueous solution. University of British Columbia. [Link]

-

Wikipedia. (n.d.). Dixanthogen disulfide. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Decomposition of sodium butyl xanthate (SBX) in aqueous solution by means of OCF. Retrieved from [Link]

-

Cambron, A. (1929). The oxidation of xanthates and some new dialkyl sulphur- and disulphur-dicarbothionates. Canadian Journal of Research, 1(1), 159-168. [Link]

-

ResearchGate. (n.d.). Oxidation of potassium n-butyl xanthate with ozone: Products and pathways. Retrieved from [Link]

- Google Patents. (2017). CN106380436A - Preparation method for diisopropyl xanthogen disulfide.

-

Jam Group Company. (n.d.). Potassium Butyl Xanthate (PBX) Substitution. Retrieved from [Link]

-

Organic Syntheses. (2014). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

Sources

- 1. æ±æï¼ç«ç¹å·²æå [chemicalcas.com]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 105-77-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. open.library.ubc.ca [open.library.ubc.ca]

- 6. Dixanthogen disulfide - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN106380436A - Preparation method for diisopropyl xanthogen disulfide - Google Patents [patents.google.com]

- 9. jamgroupco.com [jamgroupco.com]

- 10. researchgate.net [researchgate.net]

- 11. orgsyn.org [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of Dibutyl Xanthogen Disulfide

Introduction

Dibutyl xanthogen disulfide (DBXD), with the chemical formula C₁₀H₁₈O₂S₄, is an organosulfur compound belonging to the dixanthogen disulfide family.[1] These compounds are typically formed through the oxidation of xanthate salts and are structurally characterized by a disulfide bond linking two butoxythiocarbonyl groups.[2] DBXD and its analogues serve critical roles in industrial applications, particularly as collectors in the froth flotation processes for the separation of sulfide minerals.[2] Given its role as a performance chemical, rigorous quality control and structural verification are paramount.

This technical guide provides a comprehensive framework for the characterization of this compound using two cornerstone analytical techniques: Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. As a senior application scientist, this document is structured not merely as a set of protocols, but as a holistic guide explaining the causality behind experimental choices and the logic of spectral interpretation. It is intended for researchers, chemists, and quality control professionals who require a deep and practical understanding of how to verify the identity, structure, and purity of this compound.

PART 1: Fourier Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is a rapid and non-destructive technique that provides definitive information about the functional groups present in a molecule. For DBXD, it is the primary method for confirming the presence of key structural motifs, such as the thiocarbonyl (C=S) and ether-like (C-O) linkages, as well as the aliphatic butyl chains.

The Causality Behind FTIR: Probing Molecular Vibrations

The principle of FTIR rests on the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states (e.g., stretching and bending). The frequency of the absorbed radiation is specific to the type of bond and the atoms it connects. Therefore, the resulting spectrum, a plot of absorbance versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint."

For this compound, we anticipate detecting vibrations corresponding to:

-

C-H bonds within the two butyl groups.

-

C-O bonds of the xanthate structure.

-

C=S (thiocarbonyl) bonds , which are highly characteristic of this compound class.

-

S-S (disulfide) bond , although this vibration is often weak and difficult to detect in IR spectroscopy.[3]

Experimental Protocol: Data Acquisition

This protocol outlines a standard procedure for acquiring a high-quality FTIR spectrum of DBXD, which is typically an oily liquid at ambient temperatures. The Attenuated Total Reflectance (ATR) method is often preferred for its simplicity and minimal sample preparation.

Instrumentation:

-

FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Background Spectrum Acquisition:

-

Ensure the ATR crystal surface is impeccably clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This is a critical self-validating step that accounts for atmospheric (CO₂, H₂O) and instrumental interferences.

-

-

Sample Application:

-

Place a single drop of this compound directly onto the center of the ATR crystal. Only a small amount is needed to cover the crystal surface.[4]

-

-

Sample Spectrum Acquisition:

-

Bring the instrument's pressure arm into contact with the sample to ensure good contact between the liquid and the ATR crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve an excellent signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

-

After analysis, thoroughly clean the ATR crystal with a solvent to remove all traces of the sample.[4]

-

Data Interpretation and Discussion

The interpretation of the FTIR spectrum involves assigning the observed absorption bands to specific molecular vibrations. The table below summarizes the expected characteristic peaks for DBXD, synthesized from data on analogous bisalkyl xanthogen disulfides.[5]

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Assignment |

| 2960 - 2930 | Strong | Asymmetric C-H Stretch | -CH₃ and -CH₂ groups of butyl chains |

| 2875 - 2865 | Strong | Symmetric C-H Stretch | -CH₃ and -CH₂ groups of butyl chains |

| 1470 - 1450 | Medium | C-H Bending (Scissoring) | -CH₂ groups |

| 1380 - 1370 | Medium | C-H Bending (Umbrella) | -CH₃ groups |

| 1260 - 1220 | Strong | Asymmetric C-O-C Stretch | Xanthate ester linkage |

| 1080 - 1020 | Strong | C=S Stretch (Thiocarbonyl) | Key Diagnostic Peak for the xanthate group |

| 550 - 450 | Weak | S-S Stretch (Disulfide) | Disulfide linkage |

Narrative Interpretation:

-

The Aliphatic Signature: The most intense bands in the spectrum will appear in the 3000-2850 cm⁻¹ region. These strong, sharp peaks are unequivocally due to the C-H stretching vibrations of the numerous methyl (-CH₃) and methylene (-CH₂) groups in the two butyl chains. Their presence confirms the aliphatic nature of the molecule.

-

The Xanthate Core: The two most important diagnostic regions for confirming the xanthate structure are the C-O-C and C=S stretching regions. A strong, prominent band between 1260-1220 cm⁻¹ is characteristic of the C-O stretching vibration, similar to that found in esters but influenced by the adjacent sulfur atom.[5] Crucially, another strong absorption between 1080-1020 cm⁻¹ is assigned to the C=S thiocarbonyl stretch.[5] The presence and significant intensity of both these bands provide powerful evidence for the intact O-C(S)-S moiety.

-

The Disulfide Bridge: The S-S stretching vibration is inherently weak in infrared spectroscopy due to the low change in dipole moment during the vibration. It may appear as a very weak band in the 550-450 cm⁻¹ region, which can be difficult to distinguish from background noise.[3] Its absence is not conclusive, but its potential presence can be noted.

Conclusion: An Integrated Spectroscopic Portrait

The characterization of this compound is achieved with high confidence through the synergistic application of FTIR and NMR spectroscopy. FTIR provides a rapid confirmation of the essential functional groups—the aliphatic C-H bonds, the C-O ester linkage, and the critical C=S thiocarbonyl group. NMR spectroscopy then delivers a detailed, atom-by-atom blueprint of the molecular structure. The ¹H NMR spectrum confirms the identity and connectivity of the butyl chains, while the ¹³C NMR spectrum validates the carbon framework and provides the definitive signature of the thiocarbonyl carbon at ~207.5 ppm. Together, these two techniques provide a robust, self-validating system for the unambiguous identification and structural verification of this compound, ensuring its suitability for research and industrial applications.

References

- Jamir, L., et al. (2009). Efficient one-pot preparation of bisalkyl xanthogen disulfides from alcohols. Journal of Sulfur Chemistry, 30(2), 128-132. [Link available through institutional access, specific PDF URL not publicly stable]

-

SciEngine. (2014). Room Temperature Synthesis and Characterization of Dibutyl Xanthate Disulfide. Chinese Journal of Applied Chemistry. [Link]

-

Gareau, Y., & Beauchemin, A. (1998). FREE RADICAL REACTION OF DIISOPROPYL XANTHOGEN DISULFIDE WITH UNSATURATED SYSTEMS. Heterocycles, 48(10), 2003. [Link]

-

Polymer Chemistry Characterization Lab, Virginia Tech. Sample Preparation – FT-IR/ATR. [Link]

-

YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for Catalytic Conversion of Propargylic Alcohols and CO2 to α-Hydroxy Ketones. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

-

Wikipedia. Dixanthogen disulfide. [Link]

-

PubChem. This compound. [Link]

-

eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]

-

ACS Publications. (2012). A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

Semantic Scholar. 13C NMR chemical shifts can predict disulfide bond formation. [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]

-

ACS Publications. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

UTMB Research Expert. 13C NMR chemical shifts can predict disulfide bond formation. [Link]

-

NIH National Library of Medicine. (2015). Subtle Chemical Shifts Explain the NMR Fingerprints of Oligomeric Proanthocyanidins with High Dentin Biomodification Potency. [Link]

-

University of Colorado Boulder. Proton and C-13 Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

University of Puget Sound. 13C NMR Chemical Shift Table. [Link]

-

ResearchGate. (2021). FTIR spectra of IIRb compounds. [Link]

-

AZoM. (2024). How to Interpret FTIR Results: A Beginner's Guide. [Link]

-

ResearchGate. (2018). Wavelength of peaks used for FTIR analysis and corresponding functional groups. [Link]

-

ResearchGate. (2016). Characteristic peak bands on FTIR-spectra for different groups. [Link]

-

ResearchGate. (2017). FT-IR spectra of a thiophenol and b diphenyldisulfide. [Link]

Sources

A Technical Guide to the Thermal Stability and Decomposition Products of Dibutyl Xanthogen Disulfide

Abstract

Dibutyl xanthogen disulfide (C₁₀H₁₈O₂S₄) is a significant organosulfur compound, primarily utilized as a vulcanization accelerator in the rubber industry and as a collector in the froth flotation processes for mineral extraction.[1] Its performance and environmental fate are intrinsically linked to its thermal stability. This guide provides a comprehensive technical overview of the thermal degradation behavior of this compound, synthesizing theoretical principles with established analytical methodologies. We will explore the structural vulnerabilities of the molecule, propose a primary decomposition pathway, identify the resulting chemical species, and present detailed protocols for empirical analysis. This document is intended for researchers, chemical engineers, and safety professionals who require a deep, mechanistic understanding of this compound's behavior under thermal stress.

Introduction to this compound

This compound, also known as bis(butoxythiocarbonyl) disulfide, belongs to the dixanthogen class of compounds.[2] These molecules are characterized by a central disulfide bond (-S-S-) linking two butoxythiocarbonyl groups. The molecular structure, depicted below, is crucial to understanding its reactivity and thermal lability.

-

Molecular Formula: C₁₀H₁₈O₂S₄[3]

-

Molecular Weight: 298.5 g/mol [3]

-

Appearance: Typically a yellow solid or oily liquid.[4]

The industrial utility of this compound stems from its ability to act as a sulfur donor or radical source upon decomposition.[5] In mineral processing, dixanthogens can form on the surface of sulfide minerals, influencing their hydrophobicity and thus their separation via flotation.[6][7] However, the decomposition of xanthates and dixanthogens can also lead to the formation of undesirable and potentially hazardous byproducts, such as carbon disulfide (CS₂).[8] A thorough understanding of its thermal decomposition is therefore paramount for process optimization, safety, and environmental stewardship.

Assessment of Thermal Stability

The thermal stability of a molecule is dictated by the energy required to break its weakest chemical bonds. In the case of this compound, the disulfide bond (-S-S-) is the most probable site of initial cleavage due to its lower bond dissociation energy compared to the C-S, C-O, and C-H bonds within the structure.

Theoretical Framework

The decomposition process is generally initiated by the homolytic cleavage of the disulfide bond under thermal or photochemical influence, generating two butoxythiocarbonyl disulfide radicals (BuOC(S)S•).[5]

(BuOC(S)S)₂ → 2 BuOC(S)S•

These highly reactive radical intermediates can then undergo a variety of secondary reactions, including fragmentation and rearrangement, leading to a cascade of decomposition products. The temperature at which this initiation occurs defines the practical thermal stability limit of the compound. While specific data for this compound is sparse, studies on related metal xanthates show decomposition onsets at relatively low temperatures, often below 200°C.[9]

Experimental Methodologies

To empirically determine the thermal stability, two primary thermoanalytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is ideal for determining the onset temperature of decomposition (where mass loss begins) and quantifying the mass of volatile products released. Studies on metal xanthates have effectively used TGA to characterize their decomposition profiles.[10]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides critical information on the energetics of the decomposition process, revealing whether it is endothermic (heat-absorbing) or exothermic (heat-releasing). An exothermic decomposition signifies a potential thermal runaway hazard.[11]

| Parameter | Technique | Information Provided | Typical Value Range (Est.) |

| Onset Decomposition Temp (Tₒ) | TGA/DSC | The temperature at which significant degradation begins. | 130 - 180°C |

| Peak Decomposition Temp (Tₘₐₓ) | TGA/DSC | The temperature of maximum decomposition rate. | 160 - 220°C |

| Mass Loss (%) | TGA | Percentage of the sample volatilized upon heating. | > 90% |

| Heat of Decomposition (ΔHₔ) | DSC | Energy released or absorbed during decomposition (J/g). | Varies (Exothermic expected) |

| Table 1: Key parameters for assessing the thermal stability of this compound. |

Decomposition Pathway and Product Identification

Following the initial S-S bond scission, the resulting radicals drive the formation of various stable and transient species. A plausible decomposition mechanism is outlined below, based on the established chemistry of xanthates and related sulfur compounds.[12]

Proposed Decomposition Mechanism

The primary butoxythiocarbonyl disulfide radicals can undergo further fragmentation. A likely pathway involves the cleavage of the C-S bond, leading to the formation of carbonyl sulfide (COS) and a butoxy radical (BuO•), or rearrangement and elimination reactions.

A key decomposition product of xanthates is carbon disulfide (CS₂), which is known to evolve as they decompose.[13] The formation of CS₂ and butanol is a probable outcome.

Analytical Techniques for Product Identification

To validate the proposed pathway and identify the full spectrum of decomposition products, a combination of analytical techniques is required, often coupled directly to a TGA instrument (TGA-MS or TGA-FTIR).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile and semi-volatile organic compounds. The effluent gas from a pyrolysis reactor or TGA can be injected into a GC-MS system to identify decomposition products like butanol, carbon disulfide, and various butyl sulfide derivatives.[10]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is excellent for identifying functional groups and specific gaseous molecules. When coupled with TGA, it can provide real-time identification of evolving gases such as CO₂, COS, and CS₂ based on their characteristic infrared absorption bands.[12]

Experimental Protocols

The following protocols provide a standardized framework for investigating the thermal stability and decomposition products of this compound.

Protocol: TGA-DSC Analysis

Objective: To determine the thermal stability profile (onset temperature, mass loss) and energetic profile (exotherm/endotherm) of this compound.

Methodology:

-

Instrument Calibration: Calibrate the TGA for mass using standard weights and the DSC for temperature and enthalpy using certified reference materials (e.g., Indium).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA/DSC pan.

-

Atmosphere: Purge the instrument with an inert nitrogen atmosphere at a flow rate of 40-50 mL/min to prevent oxidative side reactions.[10]

-

Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.[10]

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of mass loss (Tₒ).

-

From the DTG (Derivative Thermogravimetry) curve, identify the temperature of maximum mass loss rate (Tₘₐₓ).

-

From the DSC curve, identify the onset temperature of exothermic/endothermic events and integrate the peak area to calculate the heat of decomposition (ΔHₔ).

-

Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To separate and identify the volatile and semi-volatile products generated from the thermal decomposition of this compound.

Methodology:

-

System Setup: Interface a pyrolysis unit to the injection port of a GC-MS system.

-

Sample Preparation: Place a small, accurately weighed amount (approx. 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions: Heat the sample rapidly (pyrolyze) to a temperature determined from TGA results to be within the primary decomposition range (e.g., 250°C). Hold for 10-20 seconds.[10]

-

GC Separation:

-

Immediately transfer the pyrolysis products to the GC column (a non-polar column like a DB-5ms is suitable).

-

Use a temperature program such as: hold at 40°C for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

-

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning from m/z 35 to 500.

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to known standards.

Safety and Handling Considerations

This compound is classified as harmful if swallowed.[3][14] Thermal decomposition can release toxic and flammable gases, most notably carbon disulfide (CS₂), which is highly flammable and has a low flash point. Carbonyl sulfide (COS) is also a flammable and toxic gas.

-

Handling: Always handle this compound in a well-ventilated area, preferably within a fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Thermal Procedures: All thermal analysis and pyrolysis experiments must be conducted in instruments with proper exhaust ventilation to safely remove decomposition products.

-

Disposal: Dispose of the compound and any residues in accordance with local, state, and federal regulations for hazardous chemical waste.[14]

Conclusion

The thermal stability of this compound is a critical parameter influencing its industrial application and safety profile. The decomposition process is initiated by the cleavage of the weak disulfide bond, leading to the formation of highly reactive radical species. These intermediates subsequently decompose into a range of volatile products, including carbon disulfide, butanol, and carbonyl sulfide. A comprehensive analytical approach combining TGA, DSC, and Py-GC-MS is essential for fully characterizing the decomposition behavior, determining stability limits, and identifying all resulting products. This knowledge enables the optimization of industrial processes, the mitigation of thermal hazards, and the responsible management of this important chemical compound.

References

-

AusIMM. (n.d.). The Detection of Xanthate in Solution and on Sulfide Surfaces to Help Understand and Improve Mineral Separation on Industrial Plants. Retrieved from [Link]

-

Characterisation and Thermal Decomposition Behaviour of Xanthate Compounds. (2025). Research Square. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 3: Thermogravimetric analysis of the thermal decomposition of.... Retrieved from [Link]

-

ResearchGate. (2023). The detection of xanthate in solution and on sulfide surfaces to help understand and improve mineral separation on industrial plants. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Insights into the thermal decomposition and conversion mechanism of nickel xanthates to nickel sulfides. Retrieved from [Link]

-

SciTePress. (n.d.). Thermal Decomposition Mechanism of Metal Xanthate to Metal Sulfide Nanoparticles in Ammonia Solution. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Shen, Y., et al. (2016). Study of xanthate decomposition in aqueous solutions. Minerals Engineering, 92, 149-155. Retrieved from [Link]

-

National Institutes of Health. (2022). The effect of experimental conditions on the formation of dixanthogen by triiodide oxidation in the determination of ethyl xanthate by HPLC–ICP-MS/MS. Retrieved from [Link]

-

UBC Library Open Collections. (1972). The chemical stability of heavy metal xanthates. Retrieved from [Link]

-

Wikipedia. (n.d.). Diethyl dixanthogen disulfide. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound | CAS#:105-77-1. Retrieved from [Link]

-

Wikipedia. (n.d.). Dixanthogen disulfide. Retrieved from [Link]

-

ResearchGate. (n.d.). Formation of dialkylthiophenes by thermolysis of di(1-alkenyl) disulfides and alkyl 1-propenyl disulfides. Retrieved from [Link]

-

National Institutes of Health. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Thermal Decomposition of Di-Tert-Butyl Peroxide at High Pressure. Retrieved from [Link]

-

Aidic. (n.d.). Thermal Decomposition Behavior of di-tert-butyl Peroxide Measured with Differential Adiabatic Calorimeter. Retrieved from [Link]

-

Iwata, Y. (2019). Thermal decomposition of di-tert-butylperoxide measured with calorimeter. Journal of Thermal Analysis and Calorimetry, 138, 185-191. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dixanthogen disulfide - Wikipedia [en.wikipedia.org]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl dixanthogen disulfide - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. The Detection of Xanthate in Solution and on Sulfide Surfaces to Help Understand and Improve Mineral Separation on Industrial Plants [ausimm.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Insights into the thermal decomposition and conversion mechanism of nickel xanthates to nickel sulfides - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01096A [pubs.rsc.org]

- 11. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scitepress.org [scitepress.org]

- 13. researchgate.net [researchgate.net]

- 14. echemi.com [echemi.com]

The Solubility Profile of Dibutyl Xanthogen Disulfide in Organic Solvents

An In-Depth Technical Guide

This guide provides a comprehensive analysis of the solubility characteristics of Dibutyl Xanthogen Disulfide (CAS No: 105-77-1). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the theoretical principles governing its solubility, predictive data in various organic solvents, and a detailed experimental protocol for empirical validation.

Introduction: The Significance of Solubility

This compound, also known as bis(butoxythiocarbonyl) disulfide, is an organosulfur compound with applications ranging from a reagent in organic synthesis to a component in froth flotation.[1][2] Its utility in these fields is fundamentally linked to its behavior in solution. For a synthetic chemist, understanding its solubility is crucial for selecting appropriate reaction media and purification solvents. For researchers exploring its potential in agrochemical or medicinal applications, solubility dictates formulation strategies and bioavailability.[3] This guide serves as a foundational resource for understanding and predicting the solubility of this compound.

Physicochemical Characteristics

A molecule's solubility is dictated by its physical and chemical properties. This compound is a relatively large, symmetrical molecule dominated by nonpolar characteristics, which is a key predictor of its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂S₄ | [1][4] |

| Molecular Weight | 298.5 g/mol | [1][4] |

| CAS Number | 105-77-1 | [1] |

| Appearance | Yellow Solid (Typical for Dixanthogen Disulfides) | [2] |

| LogP (Octanol-Water Partition Coefficient) | 4.571 | [4] |

| Boiling Point | 358.4°C at 760 mmHg | [4] |

The most telling characteristic here is the LogP value of 4.571.[4] This high positive value indicates a strong preference for a nonpolar environment (octanol) over a polar one (water), classifying it as a hydrophobic and lipophilic compound. This is the primary driver of its solubility profile.

Theoretical Principles of Solubility

The foundational principle governing solubility is "like dissolves like."[5][6] This means that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. This compound, with its two long butyl (C₄H₉) chains, has significant nonpolar surface area and is expected to interact favorably with and dissolve readily in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF)): These solvents possess dipole moments but lack O-H or N-H bonds. They can engage in dipole-dipole interactions. While the core of this compound is nonpolar, the thiocarbonyl (C=S) and ether (C-O-C) functionalities introduce some polarity. Therefore, moderate solubility is anticipated in these solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents are characterized by strong hydrogen bonding capabilities. This compound lacks the ability to donate hydrogen bonds and can only act as a weak hydrogen bond acceptor at its oxygen and sulfur atoms. The energy required to break the strong hydrogen bonds of the solvent to accommodate the large, nonpolar molecule is not sufficiently compensated by new interactions, leading to poor solubility.[6]

Caption: Structure of this compound.

Predicted Solubility Profile

Based on the theoretical principles and the high LogP value, the following table provides a predictive guide to the solubility of this compound in common organic solvents. This serves as a starting point for experimental design.

| Solvent | Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High | Strong van der Waals interactions with butyl chains. |

| Toluene | Nonpolar (Aromatic) | High | Favorable interactions with the entire molecule. |

| Dichloromethane | Nonpolar | High | Effective at dissolving large, nonpolar compounds. |

| Diethyl Ether | Slightly Polar | High | Balances nonpolar character with some polarity. |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium to High | Effective solvent for a wide range of organic compounds. |

| Acetone | Polar Aprotic | Medium | Polarity may limit solubility compared to THF. |

| Ethyl Acetate | Polar Aprotic | Medium | Intermediate polarity. |

| Ethanol | Polar Protic | Low | Strong solvent hydrogen bonding inhibits dissolution.[6] |

| Methanol | Polar Protic | Low | Highly polar and strong hydrogen bonding network. |

| Water | Polar Protic | Insoluble | Predicted by high LogP; energetically unfavorable.[4] |

Experimental Protocol for Solubility Determination

To move from prediction to empirical data, a systematic solubility test is required. The following protocol provides a reliable method for qualitative and semi-quantitative assessment in a research setting.[5][7] This process is a self-validating system, allowing any researcher to confirm the solubility characteristics directly.

Materials and Equipment

| Materials | Equipment |

| This compound | Analytical Balance |

| Test Solvents (High Purity) | Vortex Mixer |

| 13x100 mm Test Tubes with Caps | Pipettes or Graduated Cylinders |

| Spatula | Fume Hood |

| Glass Stirring Rods | Personal Protective Equipment (PPE) |

Experimental Workflow Diagram

Caption: Experimental workflow for qualitative solubility testing.

Step-by-Step Procedure

-

Preparation: In a fume hood, accurately weigh approximately 25 mg of this compound. In a clean, dry test tube, dispense 1.0 mL of the chosen organic solvent.[7]

-

Addition: Carefully add the weighed solute to the solvent in the test tube.

-

Mixing: Cap the test tube and vortex or shake vigorously for 30 to 60 seconds. Ensure thorough agitation to promote dissolution.

-

Observation: Allow the mixture to stand for a moment and visually inspect it against a contrasting background. Look for any undissolved solid particles.

-

Classification:

-

Soluble: If the solid dissolves completely, leaving a clear solution, the compound is classified as soluble in that solvent at the tested concentration (~25 mg/mL).

-

Partially Soluble: If some solid dissolves but a noticeable amount remains, it is partially soluble.

-

Insoluble: If the solid does not appear to dissolve at all, it is classified as insoluble.[5]

-

-

Record Keeping: Meticulously record the results for each solvent tested in a laboratory notebook.

Factors Influencing Experimental Results

-

Temperature: Solubility is temperature-dependent. The protocol described is for room temperature. For most solids, solubility in organic solvents increases with temperature. If a compound is insoluble at room temperature, gentle warming can be attempted, but any change should be noted.

-

Purity: Impurities in either the solute or the solvent can significantly alter the observed solubility. Using high-purity reagents is essential for reliable data.

-

Particle Size: A smaller particle size (i.e., a fine powder) will dissolve faster than large crystals due to a greater surface area, but it will not change the ultimate solubility limit.

Conclusion

This compound is a hydrophobic, lipophilic molecule, a characteristic strongly suggested by its high LogP value.[4] Its solubility is expected to be high in nonpolar organic solvents like hexane and toluene, moderate in polar aprotic solvents such as THF and acetone, and low to negligible in polar protic solvents like ethanol and water. While these predictions are grounded in established chemical principles, the provided experimental protocol offers a straightforward and reliable method for empirical verification. For scientists in synthesis, formulation, and drug development, a thorough understanding and experimental validation of this solubility profile are critical first steps toward successful application.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Owens, T. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Journal of Sulfur Chemistry. (2009). Efficient one-pot preparation of bisalkyl xanthogen disulfides from alcohols. Retrieved from [Link]

-

Wikipedia. (n.d.). Dixanthogen disulfide. Retrieved from [Link]

-

Journal of Agricultural and Food Chemistry. (2025). Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry. Retrieved from [Link]

-

Current Organic Chemistry. (2016). Synthetic Methods of Disulfide Bonds Applied in Drug Delivery Systems. Retrieved from [Link]

-

ResearchGate. (n.d.). The Chemical Methods of Disulfide Bond Formation and Their Applications to Drug Conjugates. Retrieved from [Link]

-

Nature Chemistry. (2016). Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates. Retrieved from [Link]

-

ResearchGate. (n.d.). Disulfide Chemistry in Responsive Aggregation of Amphiphilic Systems. Retrieved from [Link]

Sources

- 1. This compound | C10H18O2S4 | CID 66926 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dixanthogen disulfide - Wikipedia [en.wikipedia.org]

- 3. Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:105-77-1 | Chemsrc [chemsrc.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

The Role of Dibutyl Xanthogen Disulfide in RAFT Polymerization: A Mechanistic and Practical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Controlled Polymer Synthesis with Xanthates

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile technique for the synthesis of polymers with well-defined architectures, controlled molecular weights, and narrow molecular weight distributions.[1] At the heart of this process lies the RAFT agent, a thiocarbonylthio compound that mediates the polymerization through a degenerative chain transfer mechanism.[2] Among the various classes of RAFT agents, xanthates (also known as dithiocarbonates) have carved out a significant niche, particularly for their effectiveness in controlling the polymerization of less activated monomers (LAMs), such as vinyl acetate and N-vinylpyrrolidone.[3][4] This guide provides an in-depth exploration of the mechanism of action of a specific xanthate precursor, Dibutyl xanthogen disulfide, in RAFT polymerization. While direct quantitative data for this compound is limited in publicly available literature, its chemical behavior is analogous to the well-studied Diisopropyl xanthogen disulfide, which will be used as a proxy for illustrative purposes throughout this guide.[5]

This document will delve into the intricacies of the RAFT mechanism facilitated by this compound, from the in-situ formation of the active RAFT agent to the equilibrium that governs controlled polymer growth. Furthermore, it will provide practical, field-proven insights into the experimental execution of RAFT polymerization using this agent, complete with a detailed protocol and representative data.

The Chemical Foundation: Understanding this compound

This compound is a symmetrical disulfide with the chemical structure depicted below. It is not the active RAFT agent itself but rather a convenient and commercially available precursor.[5] The key to its function lies in its ability to generate the active xanthate RAFT agent in situ in the presence of a radical initiator.[3]

The synthesis of this compound typically involves a two-step process: the formation of a xanthate salt followed by its oxidation.[6] An efficient one-pot synthesis has also been reported, involving the oxidation of an in-situ generated xanthate salt with iodine.[7]

The Core Mechanism: A Step-by-Step Elucidation

The RAFT polymerization process mediated by this compound can be broken down into several key stages, each contributing to the overall control of the polymerization. The process is a delicate interplay of radical reactions that establishes a dynamic equilibrium between active (propagating) and dormant polymer chains.[8]

In-situ Formation of the Active RAFT Agent

The polymerization is initiated by the thermal decomposition of a conventional radical initiator, such as Azobisisobutyronitrile (AIBN), to generate primary radicals (I•). These primary radicals then react with the this compound precursor. This reaction cleaves the disulfide bond and forms the active S-(cyano)isopropyl xanthate RAFT agent.[5]

Caption: In-situ formation of the active RAFT agent.

The RAFT Equilibrium: A Dance of Dormant and Active Species

Once the active RAFT agent is formed, it establishes the core RAFT equilibrium. A propagating polymer chain (P•) adds to the thiocarbonyl group of the RAFT agent, forming an intermediate radical. This intermediate radical can then fragment in one of two ways: either regenerating the original propagating chain and RAFT agent, or, more productively, forming a dormant polymer chain capped with the xanthate group and a new radical (R•) derived from the RAFT agent's leaving group. This new radical then initiates the polymerization of the monomer.

This reversible process of addition and fragmentation continues throughout the polymerization, ensuring that all polymer chains have an equal opportunity to grow. This leads to a linear increase in molecular weight with monomer conversion and a low polydispersity index (PDI), a hallmark of a controlled polymerization.[8]

Caption: The core RAFT equilibrium.

Practical Application: A Detailed Experimental Protocol

The following protocol provides a general methodology for conducting a RAFT polymerization of a less activated monomer, such as N-vinylpyrrolidone (NVP), using this compound as the RAFT agent precursor. This protocol is based on established procedures for the analogous Diisopropyl xanthogen disulfide.[3]

Materials:

-

N-vinylpyrrolidone (NVP) (monomer), inhibitor removed

-

This compound (RAFT agent precursor)

-

Azobisisobutyronitrile (AIBN) (initiator), recrystallized

-

Anhydrous 1,4-dioxane (solvent)

-

Schlenk flask, magnetic stirrer, rubber septum, and nitrogen/argon source

-

Oil bath

Experimental Workflow:

Sources

Adsorption mechanism of Dibutyl xanthogen disulfide on sulfide minerals

An In-Depth Technical Guide to the Adsorption Mechanism of Dibutyl Xanthogen Disulfide on Sulfide Minerals

Introduction

Froth flotation is a cornerstone of the modern mineral processing industry, enabling the selective separation of valuable minerals from gangue materials. The efficiency of this process hinges on the precise control of surface chemistry, primarily through the use of collector reagents that impart hydrophobicity to the target mineral surfaces.[1] Among the most effective collectors for sulfide minerals are xanthates and their oxidation products, dixanthogens.[2] this compound (DBXD), the oxidation product of butyl xanthate, is a powerful, non-ionic collector whose interaction with mineral surfaces is complex and multifaceted.

Understanding the fundamental adsorption mechanism of DBXD is paramount for optimizing flotation performance, enhancing selectivity in complex ores, and developing more efficient reagent schemes. This guide provides a detailed exploration of the chemical and physical principles governing the adsorption of DBXD on key sulfide minerals such as pyrite (FeS₂), chalcopyrite (CuFeS₂), and galena (PbS). We will delve into the electrochemical nature of the interactions, the role of the mineral substrate, and the advanced analytical techniques used to elucidate these mechanisms, offering a comprehensive resource for researchers and scientists in the field.

Section 1: The Collector – this compound (DBXD)

This compound is an organosulfur compound that belongs to the class of dixanthogens.[3] It is formed by the oxidation of two butyl xanthate anions.

Chemical Structure and Properties:

The structure of DBXD, (C₄H₉OC(S)S)₂, features two butyl groups (C₄H₉) linked to thiocarbonyl moieties, which are joined by a disulfide (-S-S-) bond. The presence of the two non-polar butyl chains makes the molecule inherently hydrophobic. The disulfide bond is the key functional group that plays a central role in its adsorption behavior, which can be susceptible to cleavage under certain electrochemical conditions.[4]

Formation from Butyl Xanthate:

DBXD is not typically added directly to flotation circuits; rather, it forms in-situ from the anodic oxidation of its precursor, butyl xanthate (BX). This electrochemical reaction is a critical step in rendering certain sulfide minerals floatable. The overall reaction is:

2 C₄H₉OC(S)S⁻ (Butyl Xanthate) → (C₄H₉OC(S)S)₂ (this compound) + 2e⁻

This oxidation is coupled with a corresponding reduction reaction in the flotation pulp, most commonly the reduction of dissolved oxygen.[1][5]

Section 2: The Substrate – Sulfide Mineral Surfaces

Sulfide minerals are semiconductors, a property that allows their surfaces to actively participate in electrochemical reactions.[6] The surface reactivity of minerals like pyrite, chalcopyrite, and galena is not uniform and is heavily influenced by their crystal structure, history of oxidation, and the surrounding aqueous environment.[7]

-

Pyrite (FeS₂): As the most common sulfide mineral, its surface reactivity is of immense importance, particularly as it is often a gangue mineral to be depressed.[7] Its surface readily participates in redox reactions, catalyzing the oxidation of xanthate to dixanthogen.[8][9]

-

Chalcopyrite (CuFeS₂): The primary source of copper, its surface contains copper and iron sites that can interact differently with collectors. The adsorption mechanism involves both the formation of copper xanthate and dixanthogen.[10][11]

-

Galena (PbS): The main ore of lead, its surface readily reacts with xanthate to form lead xanthate. While dixanthogen can also be involved, the formation of a metal xanthate is often the dominant mechanism.[6][9]

Surface oxidation is an unavoidable phenomenon in an aqueous flotation pulp. Mild oxidation can create sites for collector adsorption, but excessive oxidation can lead to the formation of hydrophilic metal hydroxides, which passivate the surface and prevent collector adsorption, thereby depressing the mineral.[1][9]

Section 3: Core Adsorption Mechanisms

The adsorption of DBXD and its xanthate precursor onto sulfide minerals is not a single process but a combination of mechanisms that are highly dependent on the specific mineral and the electrochemical potential (Eh) and pH of the pulp.

Electrochemical Mechanism (Mixed Potential Model)

The most widely accepted model for xanthate interaction with sulfide minerals is the mixed potential model.[1][5] This model posits that the mineral surface provides a conducting substrate where simultaneous anodic (oxidation) and cathodic (reduction) reactions occur.

-

Anodic Reaction: Butyl xanthate ions are oxidized at the mineral surface to form this compound (DBXD). This reaction is what renders the surface hydrophobic.[9]

-

Cathodic Reaction: Dissolved oxygen is reduced at the mineral surface, consuming the electrons generated by the anodic reaction and completing the electrochemical cell.[1]

The overall process is a corrosion-like mechanism where the mineral is not consumed but acts as a catalyst. The formation of dixanthogen is particularly crucial for the flotation of pyrite.[8]

Caption: Mixed potential model for DBXD formation on a sulfide mineral surface.

Chemisorption

Chemisorption involves the formation of a chemical bond between the collector and the mineral surface. This can occur in two primary ways:

-

Metal Xanthate Formation: The xanthate anion can react directly with metal cations at the mineral surface to form a metal xanthate compound. For instance, on chalcopyrite and galena, cuprous xanthate (CuX) and lead xanthate (PbX₂) are formed, respectively.[9][11] These metal xanthates are themselves hydrophobic and contribute to floatability.

-

Direct Disulfide Interaction: The disulfide bond in the DBXD molecule can interact directly with metal sites on the mineral lattice, leading to a strong, chemically adsorbed hydrophobic layer.[2]

For many minerals, such as chalcopyrite, flotation is attributed to a combination of chemisorbed metal xanthate and physically adsorbed dixanthogen.[10]

Physisorption

Physical adsorption is driven by weaker, non-covalent forces such as van der Waals interactions. In this context, DBXD, being a neutral and oily molecule, can physically adsorb onto a mineral surface that has already been made partially hydrophobic by a layer of chemisorbed xanthate or initial dixanthogen formation.[11] This multilayer adsorption significantly enhances the overall hydrophobicity of the mineral particle.

Comparative Adsorption on Key Sulfide Minerals

The dominant adsorption product varies significantly between different sulfide minerals, which is the basis for selective flotation.

| Mineral | Common Name | Primary Adsorption Product(s) | Governing Mechanism(s) | Citation(s) |

| FeS₂ | Pyrite | Dixanthogen | Electrochemical | [8][9] |

| CuFeS₂ | Chalcopyrite | Cuprous Xanthate and Dixanthogen | Chemisorption & Electrochemical | [9][10][11] |

| PbS | Galena | Lead Xanthate | Chemisorption | [6][9] |

Section 4: Key Experimental Methodologies for Mechanism Elucidation

A multi-technique approach is essential to fully characterize the complex adsorption mechanisms at the mineral-water interface. The choice of technique is driven by the specific information required, from surface composition to nanoscale morphology.

General Experimental Workflow

A comprehensive investigation typically follows a logical progression from macroscopic observations (flotation tests) to microscopic and spectroscopic surface analysis, often complemented by theoretical modeling.

Caption: Integrated workflow for investigating collector adsorption mechanisms.

Experimental Protocol: X-ray Photoelectron Spectroscopy (XPS)

-

Objective: To determine the elemental composition and, crucially, the chemical state of sulfur on the mineral surface to distinguish between sulfide, chemisorbed xanthate, and dixanthogen.[12]

-

Causality: XPS is a highly surface-sensitive technique that provides quantitative chemical information about the top few nanometers of a sample. By analyzing the binding energies of core-level electrons (e.g., S 2p), one can identify different chemical species. The S 2p₃/₂ binding energy for dixanthogens (163.5–164.2 eV) is distinct from that of metal xanthates (162–162.5 eV) and the underlying mineral sulfide.[12][13]

-

Methodology:

-

Mineral Preparation: Grind high-purity mineral samples to a fine powder (e.g., -75 µm).

-

Conditioning: Prepare a mineral slurry in deionized water. Adjust pH to the desired value. Add a known concentration of butyl xanthate solution and condition for a set time (e.g., 30 minutes) to allow for oxidation and adsorption.

-

Sample Preservation (Critical): To preserve the surface chemistry and prevent atmospheric oxidation during transfer to the ultra-high vacuum (UHV) of the XPS, the sample must be handled carefully. A cryogenic approach is often employed: centrifuge the slurry, decant the supernatant, and immediately fast-freeze the wet mineral paste in liquid nitrogen.[13]

-

XPS Analysis: Transfer the frozen sample to the XPS analysis chamber, maintaining a low temperature.

-

Data Acquisition: Acquire a survey spectrum to identify all elements present. Then, acquire high-resolution spectra for key elements (Fe 2p, Cu 2p, Pb 4f, S 2p, C 1s, O 1s).

-

Data Analysis: Deconvolute the high-resolution S 2p spectrum into its constituent components to quantify the relative amounts of sulfide, xanthate, and dixanthogen on the surface.

-

Experimental Protocol: Atomic Force Microscopy (AFM) In-Situ Imaging

-

Objective: To directly visualize the morphology and distribution of adsorbed collector molecules on the mineral surface in an aqueous environment.[14]

-

Causality: AFM provides real-space, three-dimensional topographical images at the nanoscale without the need for a vacuum.[14][15] By imaging the same area of a freshly cleaved mineral surface before and after the introduction of collector, one can directly observe the formation of adsorption patches, their growth, and their structure.[16][17]

-

Methodology:

-

Substrate Preparation: Cleave a high-purity mineral sample to expose a fresh, atomically flat surface. Mount the sample in the AFM's fluid cell.

-

Initial Imaging: Fill the fluid cell with a background electrolyte solution (e.g., pH-adjusted deionized water) and image a representative area of the pristine mineral surface in tapping mode to establish a baseline topography.

-

Collector Introduction: While continuously imaging, carefully inject a concentrated solution of butyl xanthate or DBXD into the fluid cell to achieve the desired final concentration.

-

Time-Lapse Imaging: Continue to acquire images of the same area over time to monitor the adsorption process. Observe the nucleation and growth of adsorbed collector aggregates.

-

Data Analysis: Analyze the AFM images to measure the height, coverage, and morphology of the adsorbed features. The height can help distinguish between a monolayer and multilayer or aggregate structures.

-

Experimental Protocol: Density Functional Theory (DFT) Calculations

-

Objective: To theoretically model the adsorption of a DBXD molecule on a sulfide mineral surface and calculate the adsorption energy.

-

Causality: Quantum chemical calculations like DFT can provide fundamental insights into the stability and geometry of the collector-mineral system that are difficult to obtain experimentally.[18] By comparing the adsorption energies of different configurations and on different mineral surfaces, DFT can predict adsorption strength and selectivity, complementing experimental findings.[19][20]

-

Methodology:

-

Model Construction:

-

Mineral Surface: Build a slab model of the desired mineral surface (e.g., the stable pyrite {100} surface) with sufficient thickness to represent the bulk crystal.[21]

-

Collector Molecule: Optimize the geometry of a single DBXD molecule in a vacuum.

-

-

Adsorption Simulation: Place the optimized DBXD molecule at various positions and orientations above the mineral slab.

-

Geometry Optimization: For each starting position, perform a full geometry optimization, allowing the atoms of the collector and the top layers of the mineral slab to relax to their lowest energy positions.

-

Energy Calculation: Calculate the total energy of the combined system (E_total), the isolated mineral slab (E_slab), and the isolated DBXD molecule (E_DBXD).

-

Adsorption Energy Calculation: The adsorption energy (E_ads) is calculated as: E_ads = E_total - (E_slab + E_DBXD) A more negative E_ads indicates stronger, more favorable adsorption.

-

Analysis: Analyze the final optimized geometry to determine the nature of the bonding (e.g., bond lengths between sulfur atoms in DBXD and metal atoms on the surface).

-

Conclusion

The adsorption of this compound on sulfide minerals is a complex interplay of electrochemical phenomena, chemisorption, and physisorption. It is not a one-size-fits-all mechanism but is highly specific to the mineral substrate and the prevailing pulp chemistry. For minerals like pyrite, the controlling mechanism is the electrochemical oxidation of xanthate to dixanthogen, which then adsorbs on the surface.[8][9] For others, like chalcopyrite and galena, the direct chemisorption of xanthate to form metal xanthates plays a more significant, and often dominant, role.[9][11]

A thorough understanding of these mechanisms, achieved through a synergistic combination of advanced surface analytical techniques and theoretical modeling, is crucial for the continued advancement of mineral flotation technology. By elucidating the precise nature of the collector-mineral interaction, researchers and engineers can design more selective and efficient reagent suites, leading to improved mineral recoveries and more sustainable processing practices.

References

- NPTEL. (n.d.). Flotation of sulphide minerals. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_1J3ta_ZOVSz37GYeXUMI93tTThz1nuizcuDgV-gdTiZbnJXZfLn-KgkfVnyprKitNM-2s5DidzzuJLIEw2k6vTBWjrfcFkAhMTH3_fs2mj1xtXFhRxbggKjo7jH21JEaXEreoJkZ5G-hChDxsYGmt6cyCnpuiRpRCzkFvvEfZwF_i453lAVUwZSKLmB_UnvohdcDJ1VPtyiSBr-gfoom

- Various Authors. (n.d.). Sulfide mineral flotation. ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrXfTFQXVtGU2-WwgST8Zat2DPKxQ5B3NCTZ2AeIXoTbA0QEYMMYHVKyZ5mE4ZaLb8BZYxwpN5JpHKSq-kAmL1hwWZbRetaWUntmb7nNzTjlrQZKy69VqVBVFNyvnhhqeK_9Is28Lb5xMpXPFlkwDTuc_rkdRjZv_JUAS8oKPv0lrHssm7ewA=

- Various Authors. (n.d.). Role of dixanthogen on pyrite flotation: Solubility, adsorption studies and Eh, FTIR measurements. ResearchGate. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnJ0QLjRklbBw-ukKkuJKIk57B7kOW4WY1c5EotK1btB1_lWpIEwOsZZBxCGgwKM2NJuKqt6SrXzlSlKLM1_YeQfIAqzWCELU3FLOj45ze1BNWQVFt38EXyqHsp7aqAv6xW93_5P03r_bPpN2ev5k3nofsi8lOa56-w7BDkHudNZiOV2Eyial_6cTXa16-12fFYJh6xn_DkYbRAwaj8R68k-ERaFylvnsBKw9CR_RdqyzTTSk5zZ11A9wd5LIaChKF2ffY3O5FZHFV2act

-

Ibragimova, E., et al. (2022). Control of Non-Ferrous Metal-Sulfide Minerals' Flotation via Pulp Potential. MDPI. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Diisopropyl Xanthogen Disulfide in Sulfide Mineral Flotation. BenchChem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFMmPQ04iurAKzy-tOWAPVHQJYBdQE-pni4HVbtqCruV-g4o5FiRGKhk85qjt0HsfXN9-20mm0dNRHHn5ygWIQlJEiVDs9ENtxZSWGs_FIvyOOBNBy8h-3MAjB_qYwQBI8xdFcoh2zkejT2S2lNM90Zz5VwjPlZF6HmzIS1SLrOeJM9EyMIeFxvh1gwZRYboA85mjq9JpdXoMPwsbgzFvL1rooMWK5znh-Zp0GZjLYNxPaNl3cOOE8SMRu2QUm

-

Various Authors. (n.d.). The formulation and use of mixed collectors in sulphide flotation. ResearchGate. Retrieved from [Link]

-

Mikhlin, Y. L., et al. (2022). X-ray Photoelectron Spectroscopy in Mineral Processing Studies. MDPI. Retrieved from [Link]

-

Li, Y., et al. (2023). Changing the Pulp Properties and Surface Hydrophilicity of Galena and Pyrite by Selecting the Appropriate Grinding Media Towards Their Selective Separation. MDPI. Retrieved from [Link]

-

Mendiratta, S. K. (2000). Kinetic Studies of Sulfide Mineral Oxidation and Xanthate Adsorption. VTechWorks. Retrieved from [Link]

-

Various Authors. (2020). Adsorption and desorption of butyl xanthate on chalcopyrite. Journal of Materials Research and Technology. Retrieved from [Link]

-

Various Authors. (n.d.). Role of pH on the adsorption of xanthate and dithiophosphinate onto galena. ResearchGate. Retrieved from [Link]

-

Various Authors. (2019). Investigating the selectivity of a xanthate derivative for the flotation separation of chalcopyrite from pyrite. Chemical Engineering Science. Retrieved from [Link]

-

Mkhonto, N., et al. (2021). The effect of sodium isobutyl xanthate on galena and chalcopyrite flotation in the presence of dithionite ions. Minerals Engineering. Retrieved from [Link]

-

Various Authors. (n.d.). Cryogenic XPS study of fast-frozen sulfide minerals: Flotation-related adsorption of n-butyl xanthate and beyond. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Dixanthogen disulfide. Retrieved from [Link]

-

Jamir, L., et al. (2009). Efficient one-pot preparation of bisalkyl xanthogen disulfides from alcohols. ResearchGate. Retrieved from [Link]

-

Mendiratta, S. K. (2000). Kinetic studies of sulfide mineral oxidation and xanthate adsorption. ResearchGate. Retrieved from [Link]

-

Zhang, Z., et al. (2024). The Influence of Sodium Butyl Xanthate and Ammonium Dibutyl Dithiophosphate on the Flotation Behavior of Chalcopyrite and Bornite. MDPI. Retrieved from [Link]

-

Various Authors. (n.d.). Interactions of xanthates of increasing chain length with pyrite surfaces: A DFT-D and microcalorimetry study. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Surface analytical studies of oxidation and collector adsorption in sulfide Mineral flotation. ResearchGate. Retrieved from [Link]

-

H-C., V., et al. (2021). Quantum Chemistry Calculations for Metabolomics: Focus Review. PMC - PubMed Central. Retrieved from [Link]

-

Yepsen, R. (2022). Froth Flotation of Chalcopyrite/Pyrite Ore: A Critical Review. MDPI. Retrieved from [Link]

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

Lund University. (n.d.). Reactions on Sulfide Mineral Surfaces in Connection with Xanthate Flotation Studied by Diffuse Reflectance Ftir Spectroscopy, Atomic-Absorption Spectrophotometry and Calorimetry. Retrieved from [Link]

-

Scilit. (n.d.). Interactions between sulphide minerals and alkylxanthates 7. A vibration and X-ray photoelectron spectroscopic study.... Retrieved from [Link]

-